1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXACUMKHZMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, have been known to exhibit anticancer activities through the inhibition of various targets such as tubulin polymerization, different kinases, and topoisomerases.
Mode of Action
Quinoline derivatives often interact with their targets by binding to the active sites, leading to the inhibition of the target’s function. This can result in the disruption of crucial cellular processes, such as cell division, signal transduction, or DNA replication, thereby exerting their therapeutic effects.
Biochemical Pathways
Given the known targets of quinoline derivatives, it can be inferred that the compound may affect pathways related to cell division, signal transduction, and dna replication.
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys. These properties can significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.
Biological Activity
1-(3-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, characterized by a unique structural framework that allows for diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as , featuring a pyrazolo ring fused to a quinoline core. The presence of the methoxy group and the chlorophenyl substituent significantly influences its chemical behavior and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O |
| Molecular Weight | 325.77 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects. In vitro assays revealed that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In a study evaluating multiple pyrazoloquinoline derivatives, 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline showed an IC50 value of 15 μM against MCF-7 breast cancer cells, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation.
- Research Findings : A comparative analysis showed that this compound had an IC50 value of 20 μM for NO production inhibition, comparable to established anti-inflammatory drugs .
Enzyme Inhibition
1-(3-Chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been identified as an inhibitor of certain enzyme activities, particularly cyclooxygenase (COX) enzymes.
- Table of Enzyme Inhibition Activities :
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| COX-1 | Competitive | 25 |
| COX-2 | Non-competitive | 30 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Anticancer Mechanism : Induction of apoptosis via activation of caspase pathways and inhibition of tubulin polymerization.
- Anti-inflammatory Mechanism : Inhibition of inducible nitric oxide synthase (iNOS) and COX enzymes, leading to reduced NO production.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit notable anti-inflammatory properties. A study demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | Direct iNOS inhibitor |
This data suggests that 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline may serve as a lead compound for further development in anti-inflammatory therapies.
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through pathways involving caspase activation and modulation of Bcl-2 family proteins.
Case Study: Anticancer Activity in Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:
- MCF-7 Cells: Significant reduction in cell viability at concentrations above 5 μM.
- A549 Cells: Induction of apoptosis confirmed by flow cytometry.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship analyses have been employed to understand the structural features influencing biological activity. Key findings include:
Substituent Effects:
- Electron-withdrawing groups enhance anti-inflammatory activity.
Positioning of Functional Groups:
- Para-substituted derivatives often exhibit greater efficacy compared to ortho or meta substitutions.
Table 2: Summary of SAR Findings
| Substituent Position | Activity Level | Notes |
|---|---|---|
| Para | High | Optimal for iNOS inhibition |
| Ortho | Moderate | Reduced activity |
| Meta | Low | Least effective |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a comparative analysis:
Table 1: Structural Features of Selected Pyrazoloquinoline Derivatives
Key Observations :
- Methoxy Group : The 6-methoxy substituent, shared with F7, improves solubility and electron-donating capacity, which could influence receptor binding .
- Amino vs. Non-Amino Derivatives: Amino-substituted analogs (e.g., 2i) exhibit enhanced anti-inflammatory activity due to hydrogen-bonding interactions with targets like iNOS .
Key Findings :
- Anti-Inflammatory Activity: Amino-substituted derivatives (e.g., 2i) outperform non-amino analogs due to direct enzyme interactions .
- Anticancer Potential: Methoxy and halogenated derivatives show moderate cytotoxicity, likely via intercalation or kinase inhibition .
Q & A
Q. What are the key steps in synthesizing 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted phenylhydrazines (e.g., 3-chlorophenylhydrazine) with aldehydes/ketones to form hydrazone intermediates.
- Step 2 : Cyclization of the intermediate with quinoline derivatives under reflux conditions, often catalyzed by acids (e.g., HCl) or transition metals.
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
Critical parameters include solvent selection (e.g., ethanol or DMF), temperature control (70–120°C), and reaction time (12–48 hours) to optimize yield (70–85%) .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ≈ 426.32 for C₂₄H₁₈Cl₂N₂O) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c) .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Catalyst Screening : Test transition metals (e.g., Pd/C) or organocatalysts to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while microwave-assisted synthesis reduces reaction time .
- Continuous Flow Reactors : Enable scalable production by maintaining precise temperature and pressure control, reducing by-products .
- DoE (Design of Experiments) : Statistically model variables (e.g., stoichiometry, pH) to identify optimal conditions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation differences .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding .
- Cross-Validation : Replicate studies in independent labs with shared compound batches .
Q. What computational methods predict the binding affinity and mechanism of action for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or DNA topoisomerase) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess binding stability and free energy (ΔG) .
- QSAR Modeling : Develop quantitative models correlating substituent electronic properties (e.g., Hammett constants) with bioactivity .
Methodological Notes
- Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths) with DFT calculations to resolve structural ambiguities .
- Bioactivity Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico predictions to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
